molecular formula C15H11Cl2NO3 B2690086 N-(3,4-dichlorophenyl)-2-(4-formylphenoxy)acetamide CAS No. 579523-27-6

N-(3,4-dichlorophenyl)-2-(4-formylphenoxy)acetamide

Cat. No.: B2690086
CAS No.: 579523-27-6
M. Wt: 324.16
InChI Key: OJFCJHKRWACIPB-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(4-formylphenoxy)acetamide is an organic compound characterized by the presence of dichlorophenyl and formylphenoxy groups attached to an acetamide backbone

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(4-formylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(4-formylphenoxy)acetamide typically involves the reaction of 3,4-dichloroaniline with 4-formylphenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(4-formylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: N-(3,4-dichlorophenyl)-2-(4-carboxyphenoxy)acetamide.

    Reduction: N-(3,4-dichlorophenyl)-2-(4-hydroxyphenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(4-formylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary but often include key enzymes or signaling pathways critical for the survival or proliferation of cells.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-2-(4-hydroxyphenoxy)acetamide: Similar structure but with a hydroxyl group instead of a formyl group.

    N-(3,4-dichlorophenyl)-2-(4-carboxyphenoxy)acetamide: Similar structure but with a carboxyl group instead of a formyl group.

Uniqueness

N-(3,4-dichlorophenyl)-2-(4-formylphenoxy)acetamide is unique due to the presence of the formyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-13-6-3-11(7-14(13)17)18-15(20)9-21-12-4-1-10(8-19)2-5-12/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFCJHKRWACIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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